molecular formula C20H30N2O5 B13387122 3-Methyl-2-[[4-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]pentanoic acid

3-Methyl-2-[[4-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]pentanoic acid

Cat. No.: B13387122
M. Wt: 378.5 g/mol
InChI Key: VFBACQGDAHTASH-UHFFFAOYSA-N
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Description

Z-Leu-Ile-OH, also known as N-[(phenylmethoxy)carbonyl]-L-leucyl-L-isoleucine, is a dipeptide compound composed of leucine and isoleucine. These amino acids are essential for protein synthesis and play a crucial role in various biological processes. The compound is often used in peptide synthesis and has applications in biochemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Z-Leu-Ile-OH typically involves the use of solid-phase peptide synthesis (SPPS). The process begins with the attachment of the first amino acid, leucine, to a resin. The amino group of leucine is protected by a benzyloxycarbonyl (Z) group. The second amino acid, isoleucine, is then coupled to the leucine using a coupling reagent such as N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt). The Z group is removed using trifluoroacetic acid (TFA) to yield the final product .

Industrial Production Methods

Industrial production of Z-Leu-Ile-OH follows similar principles but on a larger scale. Automated peptide synthesizers are often employed to streamline the process. The use of high-performance liquid chromatography (HPLC) ensures the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Z-Leu-Ile-OH can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide.

    Reduction: Reduction can be achieved using agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Scientific Research Applications

Z-Leu-Ile-OH has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Z-Leu-Ile-OH involves its interaction with specific enzymes and receptors in the body. It primarily targets the mammalian target of rapamycin (mTOR) signaling pathway, which is crucial for protein synthesis and energy metabolism. The compound enhances protein synthesis by activating mTOR, leading to increased muscle growth and repair .

Comparison with Similar Compounds

Similar Compounds

    Z-Leu-OH: N-[(phenylmethoxy)carbonyl]-L-leucine

    Z-Ile-OH: N-[(phenylmethoxy)carbonyl]-L-isoleucine

    Z-Val-Ile-OH: N-[(phenylmethoxy)carbonyl]-L-valyl-L-isoleucine

Uniqueness

Z-Leu-Ile-OH is unique due to its specific combination of leucine and isoleucine, which are both branched-chain amino acids. This combination enhances its ability to activate the mTOR pathway more effectively compared to other similar compounds .

Properties

IUPAC Name

3-methyl-2-[[4-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]pentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N2O5/c1-5-14(4)17(19(24)25)22-18(23)16(11-13(2)3)21-20(26)27-12-15-9-7-6-8-10-15/h6-10,13-14,16-17H,5,11-12H2,1-4H3,(H,21,26)(H,22,23)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFBACQGDAHTASH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)O)NC(=O)C(CC(C)C)NC(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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